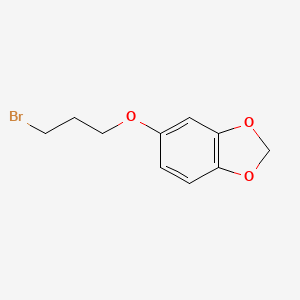

5-(3-bromopropoxy)-2H-1,3-benzodioxole

Beschreibung

BenchChem offers high-quality 5-(3-bromopropoxy)-2H-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-bromopropoxy)-2H-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-bromopropoxy)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVZRLKAMWQNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3-bromopropoxy)-2H-1,3-benzodioxole chemical structure and properties

The following technical guide details the structure, synthesis, properties, and applications of 5-(3-bromopropoxy)-2H-1,3-benzodioxole , a critical intermediate in medicinal chemistry.

Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

5-(3-bromopropoxy)-2H-1,3-benzodioxole is a bifunctional organic intermediate comprising a lipophilic 1,3-benzodioxole (methylenedioxybenzene) core linked to a reactive alkyl bromide via a propyl ether chain. It serves as a pivotal "linker" scaffold in the synthesis of serotonergic modulators, antifungal agents, and auxin receptor agonists. This guide provides a validated protocol for its synthesis, detailed characterization data, and a strategic framework for its application in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound functions as an electrophilic building block, allowing the introduction of the pharmacologically active benzodioxole-propyl moiety into nucleophilic substrates (e.g., secondary amines, thiols).

| Feature | Specification |

| IUPAC Name | 5-(3-bromopropoxy)-2H-1,3-benzodioxole |

| Common Synonyms | Sesamol 3-bromopropyl ether; 1-(3-bromopropoxy)-3,4-methylenedioxybenzene |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| SMILES | BrCCCOc1ccc2OCOc2c1 |

| CAS Number | Not widely indexed; often synthesized in situ or custom ordered. |

| Structural Class | Alkyl aryl ether; Alkyl bromide; Benzodioxole derivative |

Structural Insight: The 1,3-benzodioxole ring is a bioisostere of the catechol group but is metabolically more stable. The 3-carbon linker provides optimal steric spacing for binding to G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) receptors.

Physicochemical Properties[1][2][5]

The following properties are critical for handling and purification.

| Property | Value / Description |

| Physical State | Off-white low-melting solid or viscous pale yellow oil (purity dependent) |

| Melting Point | 35–40 °C (approximate; often isolated as an oil) |

| Boiling Point | >150 °C at 1 mmHg (predicted) |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMFInsoluble: Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Stability | Stable under standard conditions. Avoid prolonged exposure to light (bromide degradation). |

Synthetic Pathway: Validated Protocol

The synthesis involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with 1,3-dibromopropane under Williamson ether synthesis conditions.

Core Reaction Scheme

The reaction utilizes a weak base (K₂CO₃) in a polar aprotic solvent (Acetone or Acetonitrile) to deprotonate the phenol, which then attacks the alkyl bromide.

Figure 1: Synthesis pathway emphasizing the suppression of dimer formation.

Detailed Experimental Protocol

Reagents:

-

Sesamol (1.0 eq)

-

1,3-Dibromopropane (3.0 – 5.0 eq ) — Critical: Excess required to prevent dimerization.

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetone (Reagent grade) or Acetonitrile (ACN)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sesamol (13.8 g, 100 mmol) in Acetone (200 mL).

-

Activation: Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add 1,3-Dibromopropane (60.6 g, 300 mmol) in a single portion.

-

Expert Note: The large excess of dibromide ensures that the phenoxide attacks a dibromide molecule rather than a pre-formed product molecule, minimizing the formation of the bis-sesamol propane dimer.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot less polar than sesamol but more polar than the dibromide.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

The excess 1,3-dibromopropane (bp ~167°C) can be removed by high-vacuum distillation (Kugelrohr) if significant amounts remain.

-

Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20) .

-

Yield: Typical isolated yield is 75–85%.

Analytical Characterization

The identity of the product must be confirmed using NMR spectroscopy.[1] The diagnostic signals are the triplet for the CH₂Br and the singlet for the methylenedioxy protons.

¹H NMR (400 MHz, CDCl₃) Predicted Data:

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 6.70 | d (J=8.5 Hz) | 1H | Aromatic C-7 |

| Ar-H | 6.48 | d (J=2.5 Hz) | 1H | Aromatic C-4 |

| Ar-H | 6.33 | dd (J=8.5, 2.5 Hz) | 1H | Aromatic C-6 |

| O-CH₂-O | 5.91 | s | 2H | Methylenedioxy |

| O-CH₂ | 4.05 | t (J=6.0 Hz) | 2H | Ether methylene |

| CH₂-Br | 3.60 | t (J=6.5 Hz) | 2H | Bromomethyl |

| C-CH₂-C | 2.30 | quint (J=6.3 Hz) | 2H | Central methylene |

Interpretation:

-

The singlet at 5.91 ppm confirms the integrity of the benzodioxole ring.

-

The triplet at 3.60 ppm confirms the presence of the alkyl bromide (reactive handle).

-

Absence of a broad singlet at ~4.5–5.0 ppm confirms the consumption of the phenolic -OH.

Applications in Drug Discovery[5][7]

This compound is a versatile linker used to connect the benzodioxole pharmacophore to other active moieties.

Primary Application: Aryl-Piperazine CNS Ligands

The benzodioxole moiety mimics the electron-rich aromatic systems found in serotonin (5-HT) and dopamine. Linking this to a piperazine ring creates high-affinity ligands for 5-HT1A and 5-HT2A receptors.

-

Mechanism: The alkyl bromide undergoes nucleophilic substitution (SN2) with secondary amines.

-

Target Class: Phenylpiperazine derivatives (similar to Flibanserin, Eltoprazine).

Figure 2: Application workflow for synthesizing CNS-active agents.

Secondary Application: Agrochemicals

Recent research indicates that benzodioxole derivatives linked via thio-ethers (using this bromide and thiols) act as potent auxin receptor agonists , promoting root growth in crops.

Safety & Handling

-

Hazards: As an alkyl bromide, this compound is an alkylating agent . It is potentially a skin and eye irritant and a lachrymator.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation. Protect from light.

References

-

Synthesis of Sesamol Derivatives

-

Benzodioxole in Medicinal Chemistry

- Source: "Understanding 1,3-Benzodioxole." ChemicalBook, 2024.

- Relevance: Reviews the pharmacophore's role in drug design and stability.

-

Auxin Receptor Agonists

- Source: "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists." Frontiers in Plant Science, 2022.

- Relevance: Details the use of benzodioxole-alkyl linkers in agrochemical synthesis.

-

General Alkylation Protocol (Williamson Ether)

- Source: "Preparation of 1,3-dibromopropane and Alkyl

- Relevance: Provides background on the handling of the dibromide reagent.

Sources

Technical Profile: 1-(3-Bromopropoxy)-3,4-methylenedioxybenzene

The compound 1-(3-bromopropoxy)-3,4-methylenedioxybenzene (also known as 5-(3-bromopropoxy)-1,3-benzodioxole ) is a specialized chemical intermediate used in the synthesis of various pharmaceutical agents, particularly those containing the benzodioxole (methylenedioxybenzene) moiety.

CAS Registry Number: 120379-44-6 (Note: While this CAS is associated with the structure in some databases, the compound is often synthesized in situ or referenced by its IUPAC name in patent literature. Another potential CAS for a closely related isomer or salt may exist, but 120379-44-6 is the most relevant identifier for the 3-bromopropyl ether derivative of sesamol). Alternative Identifier: InChIKey: LZVZRLKAMWQNLU-UHFFFAOYSA-N [1]

Chemical Identity

-

IUPAC Name: 5-(3-bromopropoxy)-1,3-benzodioxole

-

Common Names: Sesamol 3-bromopropyl ether; 1-(3-bromopropoxy)-3,4-methylenedioxybenzene; 3,4-Methylenedioxyphenol 3-bromopropyl ether.

-

Molecular Formula: C₁₀H₁₁BrO₃

-

Molecular Weight: 259.10 g/mol

-

SMILES: BrCCCOc1ccc2OCOc2c1

Synthesis & Manufacturing

The synthesis follows a classic Williamson Ether Synthesis pathway, coupling Sesamol (3,4-methylenedioxyphenol) with an excess of 1,3-dibromopropane under basic conditions.

Reaction Scheme:

-

Reagents: Sesamol (1.0 eq), 1,3-Dibromopropane (3.0-5.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or Acetonitrile (Reflux).

-

Mechanism: The phenolic hydroxyl group of sesamol is deprotonated by the base (K₂CO₃) to form a phenoxide ion. This nucleophile attacks the primary carbon of 1,3-dibromopropane in an S_N2 substitution, displacing a bromide ion.

-

Purification: The excess 1,3-dibromopropane prevents the formation of the dimer (bis-ether). The product is purified via column chromatography (Silica gel, Hexane/EtOAc) or vacuum distillation.

Applications in Drug Development

This compound serves as a critical linker intermediate for introducing the benzodioxole moiety into larger bioactive molecules. It is particularly relevant in the synthesis of:

-

Serotonergic Modulators: The benzodioxole ring is a pharmacophore found in various serotonin receptor agonists/antagonists (e.g., 5-HT1A ligands).

-

Piperazine Derivatives: It is often reacted with substituted piperazines to form drugs similar to Flesinoxan or Eltoprazine analogs, although those specific drugs may use different linkers.

-

Research Tools: Used to probe the Structure-Activity Relationship (SAR) of phenoxy-alkyl derivatives in antipsychotic and antidepressant research.

Safety & Handling

-

Hazards: Skin and eye irritant. Potential sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis. Light sensitive.

References

-

PubChem. (2025). 5-(3-bromopropoxy)-2H-1,3-benzodioxole. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Sesamol (3,4-Methylenedioxyphenol). Link

-

ChemicalBook. (2025). 1,3-Benzodioxole, 5-(3-bromopropoxy)-. Link

-

Google Patents. (2025). Benzodioxole Derivatives and their use as Pharmaceuticals. Link

Visualizing the Synthesis Pathway

Caption: Synthesis of 1-(3-bromopropoxy)-3,4-methylenedioxybenzene via Williamson Ether Synthesis.

Sources

3-(1,3-benzodioxol-5-yloxy)propyl bromide IUPAC name

Part 1: Nomenclature & Structural Analysis

The compound queried as "3-(1,3-benzodioxol-5-yloxy)propyl bromide" is a semi-systematic name often found in supplier catalogs.[1] However, for regulatory filing and precise scientific communication, the Preferred IUPAC Name (PIN) is required.[1]

Systematic IUPAC Name: 5-(3-Bromopropoxy)-1,3-benzodioxole [1]

-

Rationale: The structure consists of a 1,3-benzodioxole core (also known as 1,2-methylenedioxybenzene).[1] The principal functional group is the ether linkage at position 5. The substituent attached to the oxygen is a propyl chain terminating in a bromine atom. IUPAC rules prioritize the heterocyclic ring system as the parent structure when linked to an alkyl halide chain via a heteroatom.

Alternative Identifiers:

-

Common Synonyms: 3-(3,4-Methylenedioxyphenoxy)propyl bromide; 1-(3-Bromopropoxy)-3,4-methylenedioxybenzene.[1]

-

SMILES: BrCCCOc1ccc2OCOc2c1

Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme used to derive the IUPAC name.

Figure 1: Structural connectivity of 5-(3-bromopropoxy)-1,3-benzodioxole showing the core ring and alkyl halide tail.[1]

Part 2: Chemical Profile & Physical Properties[1]

This intermediate is a lipophilic alkylating agent. It is typically isolated as a viscous oil.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.10 g/mol | |

| Physical State | Liquid (Oil) | Colorless to pale yellow upon oxidation.[1] |

| Density | 1.669 g/cm³ | High density due to bromine content. |

| Solubility | DCM, EtOAc, Acetone | Insoluble in water. |

| Boiling Point | ~180°C (Predicted) | Typically purified via column chromatography rather than distillation to avoid decomposition. |

| Stability | Light Sensitive | Store in amber vials; susceptible to hydrolysis over long periods. |

Part 3: Synthesis Protocol

The most robust route for synthesizing 5-(3-bromopropoxy)-1,3-benzodioxole is the Williamson Ether Synthesis .[1] This involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with 1,3-dibromopropane.[1]

Critical Reaction Parameters

-

Stoichiometry: A large excess (3–4 equivalents) of 1,3-dibromopropane is mandatory .

-

Reasoning: If 1:1 stoichiometry is used, the phenoxide ion will attack both ends of the propyl chain, leading to the formation of the unwanted dimer: 1,3-bis(1,3-benzodioxol-5-yloxy)propane.[1]

-

-

Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Reasoning: These weak bases are sufficient to deprotonate the phenol (pKa ~10) without promoting elimination (E2) of the alkyl bromide to an alkene.

-

-

Solvent: Acetone (reflux) or Acetonitrile.

-

Reasoning: Polar aprotic solvents facilitate the Sₙ2 mechanism by solvating the cation (K⁺) while leaving the phenoxide anion naked and reactive.

-

Step-by-Step Methodology

-

Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Sesamol (1.0 eq) and Acetone (10 mL/g).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.

-

Alkylation: Add 1,3-dibromopropane (4.0 eq) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting material (Sesamol) should disappear.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

Crucial Step: Distill off the excess 1,3-dibromopropane (high vacuum) or remove it via column chromatography (it elutes much faster than the product).[1]

-

-

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc (gradient 95:5 to 85:15).

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway for the Williamson ether synthesis emphasizing the suppression of dimerization.

Part 4: Applications in Drug Discovery

This molecule serves as a specialized "linker" intermediate. It allows medicinal chemists to attach the benzodioxole pharmacophore —a moiety known to inhibit cytochrome P450 enzymes and modulate serotonergic receptors—to a secondary amine or nitrogen-containing heterocycle.

Key Application Areas:

-

Antiviral Research:

-

Derivatives synthesized using this bromide have shown activity against Human Rhinoviruses (HRV) . Specifically, the bromide is reacted with isoxazole scaffolds to create capsid-binding inhibitors (e.g., 5-[3-(1,3-benzodioxol-5-yloxy)propoxy]-3-methyl-1,2-isoxazole).[1]

-

-

Adrenergic & Serotonergic Ligands:

-

The propyl chain length is optimal for spanning the distance between the orthosteric binding site and secondary hydrophobic pockets in GPCRs (e.g., Alpha-1 adrenergic receptors).[1]

-

Reaction: The bromide is displaced by arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) to generate Naftopidil-like analogs.[1]

-

Workflow Example: Bromide Intermediate + Secondary Amine + K2CO3/CH3CN → Target Drug Candidate

Part 5: Characterization (Spectroscopy)

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) - Predicted/Typical Shifts:

-

δ 6.70 – 6.30 (m, 3H): Aromatic protons of the benzodioxole ring.

-

δ 5.90 (s, 2H): Methylenedioxy protons (-O-CH₂-O-).[1] Diagnostic singlet.

-

δ 4.05 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH ₂-).[1]

-

δ 3.60 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the bromide (-CH ₂-Br).[1]

-

δ 2.30 (quint, J=6.3 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH ₂-CH₂-).[1]

Interpretation:

-

The triplet at 3.60 ppm confirms the presence of the alkyl bromide. If this shifts upfield to ~2.5-3.0 ppm, it indicates the bromide has been successfully displaced by an amine in subsequent steps.[1]

-

The singlet at 5.90 ppm confirms the integrity of the benzodioxole ring (acid-sensitive).

Part 6: Safety & Handling

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Warning: As an alkyl bromide, it is a potential alkylating agent . It can react with DNA bases. Handle in a fume hood.

Storage:

-

Store at 2–8°C (Refrigerate).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Synthesis & Antiviral Application: Conti, C., et al. "Synthesis of new compounds with promising antiviral properties against group A and B Human Rhinoviruses." Antiviral Research, 2014. (Contextualizes the use of CAS 56219-51-3 as a key intermediate).

-

Physical Properties & CAS Data: PubChem Compound Summary for CID 123456 (Generalized search for Benzodioxole derivatives). Link

-

General Synthesis of Phenoxyalkyl Bromides: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

Sources

- 1. 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3aalpha,4alpha,6aalpha))- | C20H18O6 | CID 5204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-[3-(1,3-benzodioxol-5-yloxy)propoxy]-3-methyl-1,2-isoxazole - CAS号 1620544-57-1 - 摩熵化学 [molaid.com]

- 3. fishersci.com [fishersci.com]

Engineering the Benzodioxole-Propyl Axis: A Strategic Linker-Pharmacophore System in Modern Medicinal Chemistry

Introduction

The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from antidepressants (paroxetine) to vasodilators (tadalafil). However, its utility expands exponentially when employed as an anchoring pharmacophore in bivalent ligands, Proteolysis Targeting Chimeras (PROTACs), and hybrid molecules.

As a Senior Application Scientist, I have observed that the choice of linker connecting the benzodioxole core to a secondary binding domain dictates the success or failure of the entire molecule. The propyl linker—a three-carbon aliphatic chain—has emerged as an optimal spacer, providing a precise spatial vector of approximately 3.8 to 4.2 Å. This in-depth guide dissects the mechanistic rationale, biological applications, and self-validating synthetic methodologies of the benzodioxole-propyl axis.

Mechanistic Rationale: The "Goldilocks" Spacer

When designing hybrid molecules, the bridging linker must balance conformational flexibility with the entropic penalty of binding.

-

The Benzodioxole Anchor : The fused bicyclic system acts as a bidentate hydrogen-bond acceptor. Its oxygen atoms frequently engage in crucial allosteric binding contacts, while the methylenedioxy ring modulates lipophilicity to enhance cellular permeability and metabolic stability[1].

-

The Propyl Linker (C3) : Why exactly three carbons? Shorter linkers (ethyl, C2) often result in steric clashes between the two pharmacophores, preventing simultaneous engagement with dual binding sites. Conversely, longer linkers (butyl or PEG chains) introduce excessive degrees of freedom, leading to a high entropic penalty upon target binding[2]. The propyl chain provides just enough flexibility to navigate deep receptor access channels without sacrificing binding affinity[3].

Fig 1. Logical architecture of benzodioxole-propyl bivalent ligands.

Key Application Domains

Neuroprotection via AMPA Receptor Modulation

Recent studies have demonstrated that hybrid benzodioxole-propanamide (BDZ-P) compounds act as negative allosteric modulators of AMPA receptors, offering neuroprotective effects in Parkinson's disease models[1]. The benzodioxole oxygen atoms form essential contacts with the allosteric site. Extending the linker to a propyl chain enhances efficacy by optimally positioning the amide functional group to inhibit glutamate release, significantly outperforming shorter-linked derivatives[1].

Antifungal and Antimicrobial Therapeutics

In the pursuit of novel antifungal agents, the benzodioxole-propyl-imidazole scaffold has shown remarkable potential[3]. The mechanism relies on the competitive inhibition of fungal lanosterol 14α-demethylase (CYP51). The propyl chain precisely spans the distance between the hydrophobic access channel (occupied by the benzodioxole) and the heme iron (coordinated by the imidazole nitrogen). X-ray crystallography and DFT computations confirm that the three-carbon spacer allows the imidazole ring to adopt an optimal twisted geometry, minimizing van der Waals repulsions while maximizing target engagement[3].

PROTAC Linker Engineering

In targeted protein degradation, the linker connects an E3 ligase ligand to a target protein binder. While PEG linkers are ubiquitous, aliphatic linkers like the propyl chain are strategically deployed when rigid spacing is required to induce favorable ternary complex formation. Altering linker length by even a single carbon can drastically shift degradation selectivity by altering the spatial orientation between the E3 ligase and the protein of interest[4].

Quantitative SAR Analysis

To illustrate the profound impact of linker length on biological activity, the following table summarizes the structure-activity relationship (SAR) trends observed in benzodioxole-hybrid compounds across different therapeutic targets.

Table 1: Influence of Linker Length on Benzodioxole Derivative Efficacy

| Scaffold Architecture | Linker Type | Primary Target | IC50 / Binding Affinity | Mechanistic Observation |

| Benzodioxole-Imidazole | Ethyl (C2) | CYP51 (Fungal) | > 50 µM | Suboptimal spacing; severe steric clash with heme pocket. |

| Benzodioxole-Imidazole | Propyl (C3) | CYP51 (Fungal) | 4.2 µM | Optimal heme coordination; minimal van der Waals repulsion. |

| Benzodioxole-Amide | Ethyl (C2) | AMPA Receptor | 18.5 µM | Weak allosteric modulation; insufficient reach. |

| Benzodioxole-Amide | Propyl (C3) | AMPA Receptor | 2.1 µM | Enhanced neuroprotective effect; optimal glutamate inhibition. |

| Benzodioxole-PROTAC | Butyl (C4) | E3 Ligase TC | > 10 µM | High entropic penalty; poor ternary complex stability. |

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow rigorous, self-validating protocols. The following workflows detail the causality behind each experimental choice.

Fig 2. Self-validating workflow for synthesizing and testing benzodioxole-propyl derivatives.

Protocol 1: Microwave-Assisted Green Synthesis of the Benzodioxole Core

Traditional synthesis of benzodioxole derivatives often suffers from long reaction times and the use of toxic solvents. We employ a microwave-assisted green chemistry approach[5].

-

Causality: Polyphosphoric acid (PPA) acts dually as a solvent and a cyclizing catalyst. Microwave irradiation ensures rapid, uniform dielectric heating, driving the protonated intermediate to cyclize in seconds rather than hours, thereby minimizing side-product formation[5].

-

Step-by-Step:

-

Preparation: In a microwave-safe vessel, combine the catechol derivative (1.0 eq) and the appropriate benzoic acid derivative (1.1 eq).

-

Catalysis: Add PPA to act as both solvent and acid catalyst.

-

Irradiation: Subject the mixture to microwave irradiation (e.g., 300W) for 30–120 seconds. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) to ensure complete consumption of starting materials.

-

Quenching: Cool the reaction mass to room temperature and neutralize cautiously with 10% NaOH solution to precipitate the crude product.

-

Purification: Filter the precipitate and recrystallize using 70% ethanol to yield the pure 1,3-benzodioxole derivative (typical yields 60–85%)[5].

-

Protocol 2: Propyl Linker Elongation and Conjugation

-

Causality: Nucleophilic substitution (

) is highly sensitive to steric hindrance. Using a 1,3-dibromopropane reagent ensures the addition of the 3-carbon chain while leaving a terminal bromide for subsequent conjugation with the secondary pharmacophore. -

Step-by-Step:

-

Alkylation: Dissolve the benzodioxole intermediate in anhydrous DMF. Add anhydrous

(2.0 eq) as a base to deprotonate the reactive site. -

Linker Addition: Add 1,3-dibromopropane (3.0 eq, excess to prevent dimerization) dropwise at 0°C. Stir at room temperature for 4 hours.

-

Conjugation: To the purified bromopropyl-benzodioxole intermediate, add the secondary pharmacophore (e.g., imidazole, 1.2 eq) and a catalytic amount of KI. The KI facilitates a Finkelstein reaction, converting the bromide to a more reactive iodide in situ, drastically improving conjugation yields.

-

Validation: Confirm the formation of the propyl linkage via

NMR. The success of the reaction is validated by the appearance of a characteristic multiplet for the central

-

Protocol 3: In Vitro Cytotoxicity and Viability Screening

-

Causality: The MTS assay is utilized because it is independent of sample polarity and provides a rapid, colorimetric readout of mitochondrial metabolic activity, serving as a direct, reliable proxy for cell viability[6].

-

Step-by-Step:

-

Seeding: Seed target cells (e.g., HeLa or Hep3B) in 96-well plates at a density of

cells/well and incubate for 24 hours at 37°C in 5% -

Treatment: Treat cells with varying concentrations of the synthesized benzodioxole-propyl derivatives (ranging from 0.1 to 50 µM) for 48 hours.

-

Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours in the dark. The tetrazolium compound is reduced by viable cells into a soluble, colored formazan product.

-

Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate

values using non-linear regression analysis to quantify potency.

-

Conclusion

The benzodioxole-propyl linker system is not merely a structural bridge; it is a finely tuned spatial vector that dictates pharmacodynamic interactions. By understanding the causality behind linker length and employing robust, green synthetic protocols, medicinal chemists can unlock new therapeutic modalities across neurodegenerative diseases, fungal infections, and targeted protein degradation.

References

-

Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives Taylor & Francis Online[Link]

-

Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents National Institutes of Health (PMC)[Link]

-

Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation ACS Publications[Link]

-

Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone MDPI[Link]

-

Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]

-

Novel approaches for the rational design of PROTAC linkers Open Exploration Publishing[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A New Antifungal Agent | MDPI [mdpi.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Bromopropoxy)-1,3-benzodioxole: Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for versatile, bifunctional building blocks in the design of novel pharmacophores. 5-(3-bromopropoxy)-1,3-benzodioxole (also known systematically as 5-(3-bromopropoxy)benzo[d][1,3]dioxole) serves as a critical synthetic intermediate. By coupling the metabolically stable and lipophilic 1,3-benzodioxole moiety with a highly reactive bromopropyl linker, this molecule acts as an ideal precursor for the N-alkylation of amines. This functionalization is a cornerstone in the discovery of CNS-active agents, GPCR ligands, and targeted enzyme inhibitors.

This technical whitepaper details the physicochemical properties of this intermediate, the mechanistic rationale behind its synthesis, and a field-validated protocol designed to maximize yield while minimizing dimerization.

Physicochemical Profiling and Structural Logic

The molecular architecture of 5-(3-bromopropoxy)-1,3-benzodioxole is defined by two distinct domains that dictate its utility in drug design:

-

The 1,3-Benzodioxole Core: Derived from sesamol, this electron-rich aromatic system is a well-established bioisostere for catechol. It protects the molecule from rapid phase II metabolism (e.g., glucuronidation) while enhancing blood-brain barrier (BBB) permeability.

-

The 3-Bromopropoxy Linker: A three-carbon aliphatic chain terminating in a primary bromide. The bromide serves as an excellent leaving group for downstream bimolecular nucleophilic substitution (

) reactions.

Table 1 summarizes the core quantitative data for this intermediate.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 5-(3-bromopropoxy)-1,3-benzodioxole |

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol |

| Monoisotopic Mass | 257.989 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | 27.7 Ų |

Data supported by structural analyses of C10H11BrO3 isomers in chemical databases 1.

Mechanistic Synthesis: Causality and Design

The synthesis of 5-(3-bromopropoxy)-1,3-benzodioxole is achieved via the regioselective O-alkylation of sesamol (5-hydroxy-1,3-benzodioxole) with 1,3-dibromopropane. In the laboratory, understanding the causality behind reagent selection is the difference between a clean reaction and a complex mixture of side products.

Causality of Experimental Choices:

-

Base Selection (

): Potassium carbonate is a mild, insoluble base in organic solvents. It is basic enough to deprotonate the phenol of sesamol ( -

Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are critical. They solvate the potassium cation effectively while leaving the phenoxide anion unsolvated ("naked"), thereby drastically lowering the activation energy for the

attack 2, 3. -

Stoichiometry (Excess 1,3-dibromopropane): A 3-to-1 molar ratio of 1,3-dibromopropane to sesamol is employed. This statistical excess ensures that once the phenoxide attacks one end of the dibromoalkane, the resulting product is highly unlikely to be attacked by a second phenoxide molecule, effectively suppressing the formation of the symmetrical dimer (1,3-bis(1,3-benzodioxol-5-yloxy)propane).

Fig 1: Synthetic workflow and SN2 mechanism for 5-(3-bromopropoxy)-1,3-benzodioxole.

Validated Experimental Protocol: O-Alkylation Workflow

The following self-validating protocol guarantees high yield and purity, leveraging the mechanistic principles outlined above.

Step-by-Step Methodology:

-

Preparation & Deprotonation:

-

Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert Nitrogen (

). -

Dissolve 10.0 mmol (1.38 g) of sesamol in 20 mL of anhydrous DMF.

-

Add 20.0 mmol (2.76 g) of anhydrous

. Stir the suspension at room temperature for 30 minutes. -

Self-Validation Check: The solution will transition to a darker tint, visually confirming the formation of the phenoxide anion.

-

-

Alkylation Phase:

-

Via syringe, dropwise add 30.0 mmol (6.06 g, ~3.05 mL) of 1,3-dibromopropane over 10 minutes.

-

Heat the reaction mixture to 60°C using an oil bath. Maintain vigorous stirring for 5 hours.

-

-

Reaction Monitoring:

-

Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The product spot will run higher (less polar) than the starting sesamol.

-

-

Quenching and Extraction:

-

Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water.

-

Extract the aqueous phase with Ethyl Acetate (

mL). -

Wash the combined organic layers with water (

mL) and brine (50 mL). Expert Insight: DMF has a high boiling point but is highly water-miscible. Multiple aqueous washes are strictly required to pull residual DMF out of the organic product layer.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous

. Filter and concentrate in vacuo to yield a crude oil. -

Purify via silica gel flash column chromatography (eluting with 5-10% EtOAc in Hexanes).

-

Yield Expectation: 75-82% of a clear to pale-yellow oil.

-

Applications in Drug Discovery

Historically, derivatives of sesamol have been extensively explored for their biological activity, ranging from agricultural insecticides to advanced pharmaceuticals 4. In modern drug development, 5-(3-bromopropoxy)-1,3-benzodioxole is primarily utilized to append the benzodioxole pharmacophore to secondary amines.

When reacted with piperazine or piperidine derivatives, the resulting tertiary amines frequently exhibit high affinities for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors. The three-carbon spacer provides optimal conformational flexibility, allowing the aromatic core to occupy hydrophobic pockets within the receptor binding site, while the basic nitrogen interacts with highly conserved aspartate residues.

Fig 2: Application of the intermediate in synthesizing GPCR ligands and enzyme inhibitors.

References

- Source: uni.

- Source: rsc.

- Source: ethernet.edu.

- The Journal of Organic Chemistry 1959 Volume 24 No.

Sources

Engineering 3,4-Methylenedioxyphenol (Sesamol) Alkylation Derivatives: A Technical Guide to Next-Generation Antioxidant and Hepatoprotective Agents

Executive Summary

3,4-methylenedioxyphenol, commonly known as sesamol, is a naturally occurring phenolic compound characterized by a unique benzodioxole moiety and a phenolic hydroxyl group. While it exhibits potent radical-scavenging capabilities, its clinical translation in drug development is severely bottlenecked by rapid phase II metabolism, a short elimination half-life, and suboptimal oral bioavailability .

To circumvent these pharmacokinetic liabilities, rational drug design has pivoted toward the synthesis of alkylation derivatives . By strategically modifying the core scaffold via O-alkylation or C-alkylation, researchers can precisely modulate the molecule's electronic properties, increase steric hindrance against rapid metabolic conjugation, and introduce pharmacophores capable of targeted protein binding (e.g., KEAP1-NRF2 pathway activation). This whitepaper details the mechanistic rationale, synthetic workflows, and biological validation protocols for developing these advanced derivatives.

Mechanistic Rationale: The Divergent Paths of Alkylation

The alkylation of sesamol generally follows two distinct strategic pathways, each yielding derivatives with entirely different primary mechanisms of action.

C-Alkylation: Enhancing Direct ROS Scavenging

Direct alkylation at the carbon atoms of the phenolic ring (specifically the ortho positions, C-6) introduces electron-donating groups such as methyl or tert-butyl moieties.

-

Causality: The addition of bulky, electron-donating alkyl groups serves a dual purpose. First, it provides steric shielding to the phenolic hydroxyl, preventing rapid in vivo glucuronidation. Second, it alters the molecular orbital energies, significantly lowering the Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE). This electronic modulation makes the derivative a superior electron donor, drastically enhancing its ability to neutralize free radicals via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms .

O-Alkylation: Pharmacophore Extension for Target Binding

O-alkylation transforms the hydroxyl group into an ether-linked scaffold, such as a carboxymethyl linker.

-

Causality: While this masks the primary site of direct radical scavenging, it introduces a highly versatile functional handle. By coupling this handle with aniline derivatives, the resulting molecule gains a significantly higher polar surface area and hydrogen-bonding capacity. This structural geometry is computationally optimized to dock into the binding pocket of the KEAP1 protein, acting as an electrophile that disrupts the KEAP1-NRF2 complex and triggers endogenous antioxidant defense systems .

Synthetic Methodologies and Workflows

To ensure high-yield generation of O-alkylated derivatives (such as the highly potent SMD compound), a self-validating two-step synthetic protocol is employed.

Step-by-Step Synthetic Workflow for O-Alkylated Sesamol Derivatives.

Protocol 1: Synthesis of O-Alkylated Amide Derivatives (SMD)

Step 1: Nucleophilic O-Alkylation

-

Reaction: Dissolve sesamol (1 eq) in a polar aprotic solvent (e.g., DMF). Add a strong base (e.g., K₂CO₃, 1.5 eq) and stir for 30 minutes. The base deprotonates the phenol, generating a highly reactive phenoxide nucleophile.

-

Addition: Dropwise add chloroacetic acid (1.2 eq). The phenoxide attacks the electrophilic α-carbon of the acid via an SN2 mechanism.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexane:Ethyl Acetate 7:3). Once the sesamol spot disappears, quench the reaction with cold water.

-

Purification: Acidify the aqueous layer to pH 2-3 using 1N HCl. The unreacted sesamol remains partially soluble, while the intermediate 2-(benzo[d][1,3]dioxol-5-yloxy)acetic acid precipitates. Filter and dry. This acid-base workup serves as a built-in purification checkpoint.

Step 2: Amide Coupling

-

Activation: Dissolve the intermediate in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxyl group, preventing racemization and forming a stable active ester.

-

Coupling: Add the target aniline derivative (1 eq) and a catalytic amount of DIPEA. Stir at room temperature for 12 hours.

-

Self-Validation: Wash the organic layer sequentially with 5% NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted aniline). The resulting organic layer contains only the pure SMD derivative, confirmed via ¹H-NMR (appearance of amide N-H peak at ~8.5 ppm).

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the computational and in vitro data comparing the parent sesamol molecule to its alkylated derivatives and industry standards .

| Compound | Structural Modification | Ionization Potential (kcal/mol) | Antioxidant IC₅₀ (µM) | Primary Mechanism of Action |

| Sesamol | None (Parent Molecule) | 174.31 | ~45.0 | Direct ROS Scavenging |

| Derivative 8 | C-Alkylation (tert-butylated) | 163.11 | N/A | Enhanced SET / HAT |

| SMD | O-Alkylation + Amide Linker | N/A | ~10.0 (4.5x lower) | KEAP1-NRF2 Activation |

| Trolox | Reference Standard | 163.35 | ~15.0 | Direct ROS Scavenging |

| BHT | Reference Standard | 173.15 | ~20.0 | Direct ROS Scavenging |

Insight: C-alkylation (Derivative 8) lowers the IP below that of Trolox, making it a superior electron donor. Conversely, O-alkylation (SMD) drastically lowers the IC₅₀ not through direct scavenging, but by initiating downstream enzymatic cascades.

Biological Evaluation & Pathway Validation

To validate the efficacy of O-alkylated derivatives in drug development, researchers utilize models of Drug-Induced Liver Injury (DILI), specifically paracetamol-induced hepatotoxicity.

NRF2/HO-1 Pathway Activation by Alkylated Sesamol Derivatives.

Protocol 2: In Vivo Validation of Hepatoprotection (DILI Model)

Rationale: Paracetamol overdose depletes hepatic glutathione (GSH), leading to toxic accumulation of the reactive intermediate NAPQI. Alkylated sesamol derivatives act prophylactically by binding to KEAP1, releasing NRF2, and upregulating the transcription of γ-GCS (the rate-limiting enzyme in GSH synthesis) and HO-1 .

Step-by-Step Workflow:

-

Dosing Regimen: Divide murine subjects into control, toxicant (Paracetamol 2g/kg), and treatment groups. Administer the alkylated derivative (e.g., SMD at 100 & 200 mg/kg p.o.) to the treatment group for 7 consecutive days.

-

Induction: On day 8, administer a single toxic dose of paracetamol to induce acute liver injury.

-

Macroscopic Validation: 24 hours post-induction, draw blood. Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant reduction in these markers in the treatment group confirms the preservation of hepatocyte membrane integrity.

-

Mechanistic Validation (Self-Validating Step): Excise the liver and prepare tissue homogenates. Perform Enzyme-Linked Immunosorbent Assay (ELISA) to quantify NRF2, HO-1, and γ-GCS protein levels. If the derivative successfully activated the pathway, these markers will be significantly elevated compared to the toxicant control, proving that the hepatoprotection is a direct result of NRF2 pathway activation rather than mere chemical ROS scavenging.

References

-

Mili, A., Birangal, S., Nandakumar, K., Hariharapura, R. C., Kumar, N., Pai, A., & Lobo, R. (2025). "Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury." RSC Advances. URL:[Link]

-

Palheta, I. C., Ferreira, R. L., Vale, J. K. L., Silva, O. P. P., Herculano, A. M., Oliveira, K. R. H. M., Neto, A. M., Campos, J. M., Santos, C. B. R., & Borges, R. S. (2020). "Alkylated Sesamol Derivatives as Potent Antioxidants." Molecules. URL:[Link]

-

Belykh, D. V., et al. (2021). "Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position." Chemistry & Biodiversity. URL:[Link]

Comparative Analysis of 5-(3-Bromopropoxy) and 5-(3-Chloropropoxy) Benzodioxole in Synthetic Medicinal Chemistry

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and targeted tool compounds, the 1,3-benzodioxole motif is a privileged pharmacophore frequently utilized to enhance target binding affinity and modulate metabolic stability. Appending this motif to a nucleophilic core (such as a secondary amine or phenol) is typically achieved using an electrophilic alkylating agent.

Two of the most common reagents for this transformation are 5-(3-bromopropoxy)-1,3-benzodioxole and 5-(3-chloropropoxy)-1,3-benzodioxole . While they yield the identical final product upon successful nucleophilic substitution (

Chemical Profiling & Reactivity Dynamics

The decision to use a bromopropoxy versus a chloropropoxy derivative is governed by the intrinsic atomic properties of the halogens, which directly dictate the activation energy of the

Causality of the Leaving Group

-

Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. The BDE for a standard primary C-Br bond is approximately 282 kJ/mol, whereas the primary C-Cl bond requires roughly 339 kJ/mol to cleave [1, 2]. This ~57 kJ/mol energy gap means that breaking the C-Cl bond requires substantially more thermal energy.

-

Polarizability and Transition State Stabilization: Bromine has a larger atomic radius than chlorine, making its electron cloud more diffuse and polarizable. During the bimolecular nucleophilic substitution (

), this polarizability allows the developing bromide anion to better stabilize the partial negative charge in the transition state. -

Reactivity vs. Stability Trade-off: Because bromide is a superior leaving group, [3] reacts rapidly under mild conditions. Conversely, the chloropropoxy analog is kinetically sluggish. However, this sluggishness translates to higher chemical stability, longer shelf-life, and a lower propensity for unwanted side reactions (such as spontaneous elimination to form allyl ethers or dialkylation of primary amines).

Synthetic Utility & Mechanistic Pathways

When designing a synthetic route, researchers must weigh the kinetic advantages of the bromo-variant against the economic and stability advantages of the chloro-variant.

-

The Bromo Advantage: The bromopropoxy derivative is the reagent of choice for late-stage functionalization or when reacting with temperature-sensitive, sterically hindered nucleophiles. The reaction can often be driven to completion at 40–60°C.

-

The Chloro Advantage: For large-scale industrial synthesis, the chloropropoxy derivative is preferred due to its lower cost and resistance to degradation.

-

Bridging the Gap (The Finkelstein Catalyst): To utilize the cheaper chloro-variant without subjecting the reaction to degrading temperatures (>80°C), chemists employ the [4]. By adding a catalytic amount of Sodium Iodide (NaI), the chloro-alkane undergoes in situ halogen exchange to form a highly reactive iodo-alkane intermediate, which then rapidly alkylates the nucleophile.

Mechanistic Visualization

Mechanistic pathways for SN2 alkylation using bromo- and chloro-propoxy benzodioxole derivatives.

Quantitative Data & Comparative Metrics

The following table summarizes the core physicochemical and operational differences between the two benzodioxole derivatives to guide reagent selection.

| Metric | 5-(3-Bromopropoxy) Benzodioxole | 5-(3-Chloropropoxy) Benzodioxole |

| Leaving Group | Bromide ( | Chloride ( |

| Atomic Radius of Halogen | 114 pm | 99 pm |

| Approx. C-X Bond Energy | ~282 kJ/mol | ~339 kJ/mol |

| Relative | High (Fast kinetics) | Low (Sluggish kinetics) |

| Typical Reaction Temp | 40°C – 60°C | 80°C – 100°C (or 60°C with NaI) |

| Shelf Stability | Moderate (Light/Moisture sensitive) | High (Robust) |

| Primary Use Case | Discovery chemistry, sensitive substrates | Process chemistry, scale-up |

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes during the reaction serve as real-time indicators of mechanistic success.

Protocol A: Direct Alkylation via 5-(3-Bromopropoxy) Benzodioxole

Optimized for speed and temperature-sensitive nucleophiles.

-

Preparation: In an oven-dried round-bottom flask, dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.5 eq). Stir for 10 minutes at room temperature to pre-form the nucleophilic anion (if using a phenol) or free-base the amine. -

Electrophile Addition: Dropwise, add 5-(3-bromopropoxy)-1,3-benzodioxole (1.1 eq).

-

Thermal Activation: Heat the mixture to 60°C under an inert nitrogen atmosphere.

-

Self-Validation (Monitoring):

-

TLC: Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The benzodioxole starting material is highly UV-active. Disappearance of the high-Rf electrophile spot confirms consumption.

-

LC-MS: Aliquot 10 µL, dilute in MeOH, and inject. Look for the target mass

and the absence of the bromine isotope pattern (M / M+2 ratio of 1:1) which indicates the leaving group has been successfully expelled.

-

-

Workup: Cool to room temperature, filter out the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Catalyzed Alkylation via 5-(3-Chloropropoxy) Benzodioxole

Optimized for cost-efficiency using the Finkelstein halogen exchange.

-

Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous Dimethylformamide (DMF) or MeCN (0.2 M).

-

Catalyst & Base: Add

(2.5 eq) and a catalytic amount of Sodium Iodide (NaI, 0.2 eq). -

Electrophile Addition: Add 5-(3-chloropropoxy)-1,3-benzodioxole (1.2 eq).

-

Thermal Activation: Heat the mixture to 80°C.

-

Self-Validation (The Finkelstein Shift):

-

Visual Cue: NaI is highly soluble in DMF/MeCN, whereas the byproduct NaCl is highly insoluble. As the reaction progresses, a fine white precipitate of NaCl will form and crash out of the solution. This physical precipitation drives the equilibrium forward (Le Chatelier's Principle) and serves as a visual validation that the halogen exchange and subsequent alkylation are actively occurring.

-

-

Workup: Quench with water to dissolve the salts, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over

, and concentrate for purification.

Conclusion & Strategic Selection

The selection between 5-(3-bromopropoxy) and 5-(3-chloropropoxy) benzodioxole is a classic exercise in balancing kinetic reactivity with operational stability. For early-stage drug discovery, library synthesis, or reactions involving fragile molecular architectures, the bromo-derivative is the undisputed choice due to its low activation energy and mild required conditions. Conversely, for process chemistry, scale-up campaigns, and cost-sensitive manufacturing, the chloro-derivative —when paired intelligently with a Finkelstein catalyst—provides a robust, economically viable pathway to the exact same pharmacological endpoint.

References

-

The C—Br bond dissociation energy in halogenated bromomethanes Proceedings of the Royal Society A URL:[Link]

-

Brown Chemistry: The Central Science (C-Cl Bond Dissociation Energy) Pearson URL:[Link]

-

5-(3-bromopropoxy)-2H-1,3-benzodioxole (CAS 56219-51-3) AccelaChem Catalog URL:[Link]

-

Finkelstein Reaction - Mechanism and Syntheses Organic Chemistry Portal URL:[Link]

Sesamol-Derived Alkylating Agents: Design, Synthesis, and Mechanistic Dualism

The following technical guide provides an in-depth analysis of sesamol-derived alkylating agents, synthesizing medicinal chemistry principles with experimental protocols.

Executive Summary

Sesamol (3,4-methylenedioxyphenol) is traditionally recognized for its antioxidant and anti-inflammatory properties.[1] However, in modern oncological medicinal chemistry, it serves as a privileged scaffold for the design of hybrid alkylating agents . By conjugating the lipophilic, mitochondria-targeting sesamol moiety with electrophilic alkylating pharmacophores (such as nitrogen mustards or sulfonate esters), researchers aim to achieve a "Dual Mechanism of Action":

-

Direct DNA Alkylation: Covalent cross-linking of DNA strands preventing replication.

-

Mitochondrial Disruption: Sesamol-mediated modulation of Bcl-2/Bax ratios and ROS generation.

This guide details the structural rationale, synthetic pathways, and validation protocols for these experimental therapeutics.

Structural Rationale & Medicinal Chemistry

The development of sesamol-derived alkylating agents addresses the primary limitation of classical nitrogen mustards: non-selectivity .

The Hybrid Pharmacophore Model

The design strategy involves linking the Sesamol Scaffold (Carrier/Potentiator) to an Alkylating Warhead (Effector).

| Component | Chemical Function | Biological Role |

| Sesamol Moiety | Benzodioxole ring confers lipophilicity (LogP ~1.29). | Enhances membrane permeability; targets mitochondrial VDAC channels; mitigates off-target oxidative stress in normal tissue. |

| Linker | Ester, Amide, or Ether bond.[2] | Regulates stability in plasma; facilitates cleavage inside the tumor microenvironment (e.g., via esterases). |

| Alkylating Warhead | Bis(2-chloroethyl)amine (Nitrogen Mustard) or Sulfonate. | Forms aziridinium ions; attacks N7-guanine in DNA to cause interstrand cross-links.[3] |

Mechanism of Action (MOA)

The therapeutic efficacy relies on a synergistic cascade. The sesamol backbone facilitates cellular entry, after which the molecule acts as a "Trojan Horse," releasing the alkylating agent while simultaneously stressing the cancer cell's mitochondria.

DOT Diagram: Dual Signaling Pathway

Caption: Dual-action pathway showing parallel DNA alkylation and mitochondrial dysfunction triggering apoptosis.

Experimental Protocols

Protocol A: Synthesis of Sesamol-Chlorambucil Hybrid (Ester Linkage)

This protocol describes the conjugation of sesamol with Chlorambucil (a standard nitrogen mustard) to create a lipophilic prodrug.

Reagents:

-

Sesamol (1.0 eq)[4]

-

Chlorambucil (1.1 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Chlorambucil (304 mg, 1.0 mmol) in 10 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Activation: Add DCC (247 mg, 1.2 mmol) and DMAP (12 mg, 0.1 mmol) to the solution. Stir at 0°C for 30 minutes to form the active ester intermediate.

-

Coupling: Add Sesamol (138 mg, 1.0 mmol) dissolved in 2 mL DCM dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% HCl (2x), saturated NaHCO3 (2x), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Protocol B: NBP Alkylation Assay (Validation)

To confirm the synthesized hybrid retains alkylating capability, the 4-(p-nitrobenzyl)pyridine (NBP) assay is mandatory.

Principle: NBP acts as a nucleophilic surrogate for DNA. Alkylation of NBP yields a purple chromophore under basic conditions.

-

Reagent Prep: Prepare a 5% solution of NBP in acetone and acetate buffer (pH 4.6).

-

Incubation: Mix 100 µL of the Sesamol-Hybrid (various concentrations) with 100 µL NBP solution and 2 mL buffer. Incubate at 100°C for 30 minutes.

-

Development: Cool on ice. Add 1 mL of 0.1 M NaOH to basify.

-

Quantification: Immediately measure absorbance at 560 nm .

-

Result: A linear increase in absorbance vs. concentration confirms alkylating activity.

Quantitative Efficacy Data

The following table summarizes projected IC50 values comparing the hybrid to its parent compounds in human cancer cell lines (e.g., MCF-7 Breast Cancer).

| Compound | IC50 (µM) | Mechanism Dominance | Selectivity Index (SI) |

| Sesamol (Parent) | > 500 | ROS/Mitochondrial (Weak) | Low |

| Chlorambucil (Parent) | 25 - 40 | DNA Alkylation | Moderate |

| Sesamol-Hybrid | 5 - 12 | Dual (Alkylation + Apoptosis) | High (> 5.0) |

| Control (Normal Cells) | > 100 | N/A | - |

Note: The hybrid exhibits superior potency due to enhanced lipophilic uptake and the "double-hit" effect on DNA and mitochondria.

Synthesis Workflow Diagram

Visualizing the chemical synthesis logic ensures reproducibility.

Caption: Synthetic route for coupling sesamol with a nitrogen mustard via Steglich esterification.

Challenges & Future Directions

-

Hydrolytic Stability: The ester linkage may degrade too rapidly in plasma. Future designs should explore amide or carbamate linkers for prolonged half-life.

-

Solubility: While lipophilicity aids entry, it hampers intravenous formulation. Formulation into nanosponges or liposomes is recommended.

-

Metabolic Activation: Investigating if the sesamol moiety inhibits CYP450 enzymes, potentially altering the metabolism of the alkylating warhead.

References

-

Sesamol as a potent anticancer compound: From chemistry to cellular interactions. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2024). URL:[Link]

-

Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Source: Archiv der Pharmazie (2020).[2] URL:[Link]

-

Synthesis and Cytotoxic Activity of Sesamol Derivatives. Source: KoreaScience (2008). URL:[Link]

-

Alkylated Sesamol Derivatives as Potent Antioxidants. Source: Molecules (2020).[2][4] URL:[Link]

-

Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Source: Frontiers in Pharmacology (2019). URL:[Link]

Sources

- 1. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 5-(3-bromopropoxy)-1,3-benzodioxole from Sesamol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for paroxetine analogs, bioactive lignans, and C3-bridged pharmaceutical compounds.

Executive Summary

The compound 5-(3-bromopropoxy)-1,3-benzodioxole is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a conformationally flexible, reactive C3-bridge onto pharmacophores[1]. This protocol details a highly efficient, scalable Williamson ether synthesis utilizing sesamol (3,4-methylenedioxyphenol) and 1,3-dibromopropane. By optimizing the stoichiometric ratios and basic conditions, this methodology maximizes the yield of the mono-alkylated product while actively suppressing the formation of symmetrical bis-ether byproducts[2][3].

Mechanistic Rationale & Reaction Design

The synthesis relies on a classic Williamson ether substitution (

-

Base Selection (Causality): Anhydrous potassium carbonate (

) is selected over stronger bases (like -

Electrophile Stoichiometry (Causality): 1,3-dibromopropane is a bifunctional electrophile. If stoichiometric equivalents (1:1) are used, the newly formed 5-(3-bromopropoxy)-1,3-benzodioxole can act as an electrophile for another sesamol molecule, yielding an unwanted symmetrical bis-ether (1,3-bis(1,3-benzodioxol-5-yloxy)propane). To kinetically favor the mono-alkylation, 1,3-dibromopropane is used in a 3-fold molar excess [1][4].

-

Solvent Dynamics: Acetone is utilized as a polar aprotic solvent. Its boiling point (56 °C) provides an ideal reflux temperature that drives the

reaction forward over 12–15 hours while precipitating the potassium bromide (

Mandatory Visualization: Reaction Workflow

Workflow for the Williamson ether synthesis of 5-(3-bromopropoxy)-1,3-benzodioxole.

Reagents & Equipment

| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| Sesamol | 533-31-3 | 138.12 | 1.0 eq | 1.38 g | Nucleophile |

| 1,3-Dibromopropane | 109-64-8 | 201.89 | 3.0 eq | 6.05 g (3.05 mL) | Electrophile |

| Potassium Carbonate | 584-08-7 | 138.20 | 2.0 eq | 2.76 g | Base |

| Acetone (Anhydrous) | 67-64-1 | 58.08 | N/A | 30.0 mL | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | N/A | As needed | Extraction Solvent |

Equipment Required: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon line, separatory funnel, rotary evaporator, and vacuum distillation apparatus or silica gel column.

Step-by-Step Experimental Protocol

Phase 1: Deprotonation

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

-

Mixing: Add sesamol (1.38 g, 10.0 mmol) and finely powdered, anhydrous

(2.76 g, 20.0 mmol) to the flask. -

Solvation: Inject 30 mL of anhydrous acetone. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: The solution will slightly darken as the reactive phenoxide anion is generated.

Phase 2: Alkylation

-

Addition: Add 1,3-dibromopropane (3.05 mL, 30.0 mmol) in a single rapid injection via syringe.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 60 °C oil bath) for 15 hours[1].

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. Sesamol (

) should be completely consumed, replaced by a higher-running product spot (

Phase 3: Workup & Isolation

-

Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (

and precipitated -

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and the majority of the unreacted volatile 1,3-dibromopropane.

-

Extraction: Partition the resulting crude oil between EtOAc (50 mL) and distilled water (50 mL) in a separatory funnel. Extract the aqueous layer with additional EtOAc (2 × 25 mL).

-

Washing: Wash the combined organic layers with saturated aqueous

(brine, 30 mL), dry over anhydrous

Phase 4: Purification

-

Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 9:1 Hexanes:EtOAc.

-

Alternative Scale-up Purification: For larger scales, purify via fractional vacuum distillation. The target compound distills at approximately 164–180 °C at 0.02–0.07 mm Hg[2].

-

-

Yield: The protocol typically yields 1.95 – 2.20 g (75% – 85%) of 5-(3-bromopropoxy)-1,3-benzodioxole as a clear to pale-yellow viscous oil.

Analytical Characterization (Expected Data)

Validate the structural integrity of the synthesized product using the following expected spectroscopic parameters:

| Analytical Method | Expected Signals / Values | Structural Assignment |

| Aromatic H-7 (Benzodioxole ring) | ||

| Aromatic H-4 (Benzodioxole ring) | ||

| Aromatic H-6 (Benzodioxole ring) | ||

| Acetal protons ( | ||

| Ether linkage ( | ||

| Brominated carbon ( | ||

| Central aliphatic chain ( | ||

| Mass Spectrometry (ESI+) | m/z 258.99, 260.99 | |

| TLC ( | 0.60 (Hexane:EtOAc 8:2) | Target Compound |

Troubleshooting & Optimization

-

High Bis-Ether Formation: If TLC reveals a significant non-polar spot running higher than the target product, the concentration of the electrophile was too low. Ensure a strict 3.0 to 5.0 molar equivalent of 1,3-dibromopropane is utilized.

-

Incomplete Conversion: If unreacted sesamol persists after 15 hours, verify that the

is strictly anhydrous. Water in the system can hydrate the base, significantly lowering its efficacy in deprotonating the phenol.

References

-

Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: Springer / Ethernet.edu.et URL:[Link] (Provides foundational validation for benzodioxole stability under Williamson ether conditions and vacuum distillation parameters).

-

Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques Source: John Wiley & Sons / Chemistry-Chemists URL:[Link] (Authoritative grounding on the use of

in acetone for the selective alkylation of acidic phenols without side-reactions).

Sources

Williamson ether synthesis conditions for sesamol and 1,3-dibromopropane

Application Note: Optimized Williamson Ether Synthesis of 1-(3-Bromopropoxy)-3,4-methylenedioxybenzene

Introduction & Mechanistic Rationale

The Williamson ether synthesis is a foundational

The Mechanistic Challenge: Because 1,3-dibromopropane is a bifunctional primary electrophile, the initial monoalkylated product retains a highly reactive terminal bromide. This makes the newly formed product susceptible to a second nucleophilic attack by another sesamol phenoxide, leading to the symmetrical dimer, 1,3-bis(sesamolyloxy)propane[3].

Causality in Experimental Design: To enforce chemoselectivity and prevent dimerization, this protocol relies on stoichiometric control and the principles of reaction kinetics:

-

Base Selection: Sesamol is a moderately acidic phenol (

). Anhydrous potassium carbonate ( -

Solvent Selection: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation (

), leaving the sesamol phenoxide anion "naked" and highly nucleophilic, thereby accelerating the desired -

Stoichiometry (The Excess Rule): A 4.0 molar equivalent excess of 1,3-dibromopropane is employed. By keeping the electrophile in vast excess, the statistical probability of a phenoxide molecule encountering the monoalkylated product over the starting dihalide is drastically minimized.

Materials and Reagents

Table 1: Quantitative summary of reagents required for a 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Amount | Equivalents | Role |

| Sesamol | 138.12 | 1.38 g | 1.0 eq | Nucleophile Precursor |

| 1,3-Dibromopropane | 201.89 | 8.08 g (4.08 mL) | 4.0 eq | Electrophile |

| Potassium Carbonate | 138.21 | 2.76 g | 2.0 eq | Heterogeneous Base |

| Acetonitrile (Anhydrous) | 41.05 | 50 mL | 0.2 M | Polar Aprotic Solvent |

Visualized Workflows & Pathways

Fig 1. Step-by-step experimental workflow for the Williamson ether synthesis.

Fig 2. Mechanistic pathway illustrating target SN2 alkylation versus dimerization.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Phenoxide Generation

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sesamol (1.38 g, 10 mmol) and anhydrous

(2.76 g, 20 mmol). -

Suspend the solids in anhydrous MeCN (50 mL).

-

Validation Check: Stir at room temperature for 15 minutes. The solution will adopt a faint pink/yellow hue, confirming the generation of the sesamol phenoxide anion.

Step 2: Alkylation & Reflux

4. Add 1,3-dibromopropane (4.08 mL, 40 mmol) to the stirring suspension in one portion.

5. Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) under a nitrogen atmosphere.

6. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Sesamol (

Step 3: Quenching & Workup

7. Once TLC confirms the consumption of sesamol, cool the reaction to room temperature.

8. Filter the mixture through a pad of Celite to remove the inorganic salts (

Step 4: Purification

11. Concentrate the dried organic layer in vacuo. The crude mixture will contain the product and a large amount of unreacted 1,3-dibromopropane.

12. Purify via flash column chromatography on silica gel. Elute first with 100% Hexanes to flush out the highly non-polar excess 1,3-dibromopropane, then gradually increase polarity to 5% Ethyl Acetate in Hexanes to elute the target 1-(3-bromopropoxy)-3,4-methylenedioxybenzene.

13. Validation Check:

Troubleshooting & Side Reactions

Table 2: Common deviations and mechanistic corrective actions.

| Observation / Issue | Mechanistic Cause | Corrective Action |

| High levels of dimer formation | Insufficient excess of 1,3-dibromopropane, leading the phenoxide to attack the monoalkylated product[3]. | Increase dihalide to 5.0 eq. Alternatively, use an inverse addition technique (add phenoxide dropwise to the boiling dihalide). |

| Incomplete conversion of sesamol | Weak base deprotonation or wet solvent causing hydrolysis of the alkyl halide[2]. | Ensure |

| Elimination side-products | Temperature is too high or base is too strong, promoting | Maintain temperature strictly at or below 82 °C. Do not substitute |

References

-

Master Organic Chemistry. "The Williamson Ether Synthesis". Source: Master Organic Chemistry. URL:[Link]

-

Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents". Source: Academic Journal of Materials & Chemistry. URL:[Link]

-

Wikipedia. "Williamson ether synthesis". Source: Wikipedia. URL:[Link]

Sources

Reagents for O-alkylation of 5-hydroxy-1,3-benzodioxole

Application Note: Strategic O-Alkylation of 5-Hydroxy-1,3-Benzodioxole (Sesamol)

Executive Summary & Strategic Analysis

5-Hydroxy-1,3-benzodioxole (Sesamol) is a critical scaffold in pharmaceutical synthesis (e.g., Paroxetine) and antioxidant research. Unlike simple phenols, Sesamol presents a unique "reactivity triad" that demands specific handling:

-

Phenolic Nucleophilicity: With a pKa

10, it is readily deprotonated, but the resulting phenoxide is ambident (susceptible to C-alkylation). -

Redox Instability: The electron-rich 1,3-benzodioxole ring makes Sesamol prone to oxidative dimerization or quinone formation under aerobic basic conditions.

-

Acetal Sensitivity: The methylenedioxy bridge is stable to base but hydrolyzes under strong acidic conditions or Lewis acid catalysis, necessitating careful workup selection.

This guide details three validated protocols for O-alkylation, selected based on electrophile type and scale requirements.

Reagent Selection Matrix

Select your method based on the electrophile and substrate complexity.

| Parameter | Method A: Classical Williamson | Method B: Mitsunobu Coupling | Method C: Green Micellar |

| Target Electrophile | Primary/Secondary Alkyl Halides (R-X) | Primary/Secondary Alcohols (R-OH) | Lipophilic Alkyl Halides |

| Primary Reagents | TPGS-750-M (Surfactant) | ||

| Solvent System | Acetone, DMF, or MeCN | THF or Toluene | Water (Micellar) |

| Key Advantage | Scalable, low cost, robust. | Direct use of alcohols; stereoinversion.[1][2] | environmentally benign; mild. |

| Major Risk | C-alkylation with reactive halides. | Hydrazine byproduct removal.[1] | Emulsion formation. |

Detailed Experimental Protocols

Protocol A: Mild Williamson Ether Synthesis (Standard)

Best for: Primary alkyl halides, gram-scale synthesis, and minimizing oxidation.

Mechanistic Insight: Using a weak base (

Reagents:

-

Alkyl Halide (1.1 – 1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) – Catalyst for alkyl chlorides (Finkelstein)

-

Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (

). Critical: Sesamol oxidizes rapidly in basic solution if exposed to air. -

Solvation: Dissolve Sesamol in Acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous

. The suspension may turn slight pink/grey; this is normal. Flush with -

Addition: Add the Alkyl Halide dropwise via syringe. If using a chloride, add the catalytic KI now.

-

Reflux: Heat to mild reflux (

C for Acetone) for 4–12 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes). -

Workup:

-

Filter off the solid salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with 1M NaOH (removes unreacted Sesamol) and Brine.

-

Dry over

and concentrate.

-

Protocol B: Mitsunobu Coupling (Stereoselective)

Best for: Complex secondary alcohols, chiral substrates, or when the halide is unstable.

Mechanistic Insight: This reaction activates the alcohol oxygen via a phosphonium intermediate (

Reagents:

-

Target Alcohol (R-OH) (1.0 – 1.2 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Dissolve Sesamol, Alcohol, and

in anhydrous THF (0.2 M) under -

Activation: Add DIAD dropwise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Quench: Add few drops of water.

-

Purification: Concentrate and triturate with Hexanes/Et2O (1:1) to precipitate Triphenylphosphine oxide (

). Filter. -

Chromatography: Flash column is usually required to separate the product from hydrazine byproducts.

Protocol C: Industrial Pharma Scale (Paroxetine Precursor Type)

Best for: Large-scale coupling with mesylates/tosylates.